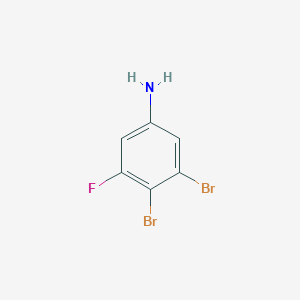

3,4-Dibromo-5-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIPJFYUOJWSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dibromo 5 Fluoroaniline

Retrosynthetic Analysis and Identification of Key Precursors for 3,4-Dibromo-5-fluoroaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic pathway. amazonaws.comairitilibrary.com For this compound, the primary disconnections in a retrosynthetic sense involve the carbon-bromine bonds.

A plausible retrosynthetic pathway for this compound (I) begins by disconnecting the two bromine atoms. This leads to the key precursor, 3-fluoroaniline (B1664137) (II). The synthesis would then involve the sequential introduction of two bromine atoms onto the 3-fluoroaniline ring.

Figure 1: Retrosynthetic Analysis of this compound

Target Molecule: this compound (I) Key Precursor: 3-fluoroaniline (II)

The forward synthesis, therefore, would involve the dibromination of 3-fluoroaniline. The challenge lies in controlling the regioselectivity to obtain the desired 3,4-dibromo substitution pattern. The amino group is a strong activating and ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group. smolecule.com In 3-fluoroaniline, the positions ortho and para to the amino group are 2, 4, and 6. The position para to the fluorine is position 6, and the positions ortho are 2 and 4. The combined directing effects would strongly favor substitution at positions 4 and 6, and to a lesser extent, position 2. Therefore, direct bromination is likely to yield a mixture of isomers, with the 4,6-dibromo-3-fluoroaniline and 2,4-dibromo-3-fluoroaniline (B594797) being significant products. Achieving the 3,4-dibromo substitution pattern requires a more nuanced approach, potentially involving protecting groups or a multi-step pathway.

Another retrosynthetic approach could involve a functional group interconversion from a nitro group. For instance, 3,4-Dibromo-5-fluoronitrobenzene could be a precursor, which upon reduction would yield the target aniline (B41778). This strategy shifts the challenge to the regioselective dibromination of 3-fluoronitrobenzene.

Direct and Indirect Bromination Strategies on Fluoroaniline (B8554772) Scaffolds

The introduction of bromine atoms onto a fluoroaniline ring can be achieved through various electrophilic aromatic substitution reactions. The control of regioselectivity is the primary challenge in these syntheses.

The regiochemical outcome of electrophilic aromatic halogenation is governed by the electronic and steric effects of the substituents already present on the aromatic ring. researchgate.net In the case of fluoroanilines, the strongly activating and ortho, para-directing amino group dominates the directing effects. smolecule.com The fluorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution but is also an ortho, para-director.

For a precursor like 3-fluoroaniline, direct bromination with molecular bromine in a solvent like glacial acetic acid would likely lead to substitution at the positions most activated by the amino group, namely the C4 and C6 positions. smolecule.com To achieve the less favored 3,4-dibromo substitution pattern, a strategy to block the more reactive sites or to modulate the directing effect of the amino group is necessary. One common strategy is the reversible protection of the amino group as an acetanilide (B955). The bulkier acetamido group can sterically hinder the ortho positions (C2 and C6), potentially favoring substitution at the C4 position. Subsequent bromination would then need to be directed to the C3 position, which is electronically disfavored.

Modern synthetic methods often employ catalysts to enhance the efficiency and selectivity of bromination reactions. Palladium-catalyzed C-H bromination has emerged as a powerful tool for the synthesis of substituted anilines. nih.gov These methods can offer regioselectivity that is complementary to classical electrophilic substitution. For instance, directed C-H functionalization can be used to introduce bromine at a specific position.

Another catalytic approach involves the use of Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule, making it a more potent electrophile. masterorganicchemistry.com However, this generally increases the reaction rate without significantly altering the inherent regioselectivity dictated by the substituents. A patent describes the use of a quaternary ammonium (B1175870) halide catalyst for the bromination of 2-fluoroaniline (B146934) to produce 4-bromo-2-fluoroaniline, suggesting that catalytic methods can be tailored for specific isomers. google.com Copper salts, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in the presence of a bromide source like sodium bromide (NaBr), have also been used for the regioselective bromination of anilines. thieme-connect.com

| Catalyst System | Substrate Example | Product Example | Reference |

| Pd(OAc)₂ with N-protected amino acid ligands | Aniline derivatives | meta-Bromoaniline derivatives | nih.gov |

| Quaternary ammonium bromide | 2-Fluoroaniline | 4-Bromo-2-fluoroaniline | google.com |

| CuSO₄·5H₂O/NaBr | Free anilines | Monobrominated anilines | thieme-connect.com |

Oxidative bromination methods provide an alternative to using molecular bromine. These methods utilize a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), in conjunction with an oxidizing agent to generate the electrophilic bromine species in situ. acs.org This approach can be milder and offer better control over the reaction.

Commonly used oxidizing agents include hydrogen peroxide (H₂O₂), Oxone (potassium peroxymonosulfate), and sodium persulfate (Na₂S₂O₈). organic-chemistry.orgacsgcipr.org For instance, the use of ammonium bromide with Oxone in methanol (B129727) or water has been shown to be effective for the regioselective monobromination of various aromatic compounds. organic-chemistry.org Nitric acid can also serve the dual role of an oxidant and a proton donor in oxidative bromination reactions. acs.org The choice of oxidant and reaction conditions can influence the reactivity and, in some cases, the regioselectivity of the bromination.

| Oxidizing Agent | Bromine Source | Substrate Type | Reference |

| Nitric Acid | Alkali metal bromide | Activated aromatic compounds | acs.org |

| Oxone | Ammonium bromide | Activated aromatic compounds | organic-chemistry.org |

| Sodium Persulfate (Na₂S₂O₈) | Sodium Bromide (NaBr) | Free anilines (with CuSO₄ catalyst) | thieme-connect.com |

Multi-Step Synthesis Pathways for Dibromofluoroanilines

Due to the challenges in controlling regioselectivity in direct dibromination, multi-step synthetic sequences are often necessary to obtain specifically substituted dibromofluoroanilines.

A common strategy to control the regioselectivity of electrophilic substitution on anilines is to first protect the amino group via acetylation. The resulting acetanilide is less activating than the aniline, and the bulky acetyl group can sterically hinder the ortho positions. This approach is often combined with nitration to introduce a nitro group, which can then be used to direct subsequent substitutions or be reduced to an amino group at a later stage.

For the synthesis of this compound, a potential multi-step pathway could start with 3-fluoroaniline.

Acetylation: 3-fluoroaniline is treated with acetic anhydride (B1165640) to form 3-fluoroacetanilide. This protects the amino group and moderates its activating effect.

First Bromination: The 3-fluoroacetanilide is then brominated. The acetamido group is an ortho, para-director. The position para to the acetamido group (C4) is activated, leading to the formation of 4-bromo-3-fluoroacetanilide.

Second Bromination: Introduction of the second bromine at the C3 position is challenging. A potential route could involve nitration. Nitration of 4-bromo-3-fluoroacetanilide would likely occur at the position ortho to the acetamido group and meta to the bromine and fluorine, i.e., the C2 or C6 position.

Alternative strategy: A more plausible route might involve starting with a different precursor. For example, starting with 4-fluoroaniline, one could perform acetylation, followed by nitration to introduce a nitro group at the 2-position. Subsequent reactions could then be employed to introduce the bromine atoms at the desired positions before reducing the nitro group and deacetylating. A patented method for preparing 2-bromo-5-fluoroaniline (B94856) involves the nitration of 4-fluoroacetanilide, followed by replacement of the acetamido group with bromine and subsequent reduction of the nitro group. google.com

Reduction of Nitroaromatic Intermediates to Aniline Derivatives

The conversion of a nitroaromatic precursor, specifically 1,2-dibromo-3-fluoro-4-nitrobenzene, into this compound is a fundamental and widely employed synthetic strategy. This transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). The reaction generally follows a complex pathway where the nitro group is progressively hydrogenated, potentially forming nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline product. rsc.orgmdpi.com

Several reducing agents and catalytic systems can accomplish this conversion, with the choice often depending on factors like cost, scale, and substrate sensitivity. A common and effective method involves the use of metal powders, such as iron, in an acidic medium. For instance, a procedure analogous to the synthesis of 2-bromo-5-fluoroaniline involves reacting the nitroaromatic precursor with iron powder in a solvent mixture like acetic acid and ethanol (B145695), followed by refluxing the mixture. chemicalbook.com The reaction is typically worked up by neutralizing the acid and extracting the aniline product into an organic solvent. chemicalbook.com

Catalytic hydrogenation is another powerful technique. This method uses hydrogen gas (H₂) or a hydrogen source like hydrazine (B178648) hydrate (B1144303) in the presence of a metal catalyst. mdpi.comresearchgate.net Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. researchgate.net The efficiency of these catalytic reductions can be influenced by the choice of catalyst, solvent, temperature, and pressure. researchgate.netmdpi.com

The table below summarizes various methods for the reduction of nitroaromatic compounds.

| Method | Reducing Agent/Catalyst | Typical Solvents | Key Features |

| Metal/Acid Reduction | Iron powder / Acetic Acid | Ethanol/Water | Cost-effective and reliable for many substrates. chemicalbook.com |

| Catalytic Hydrogenation | H₂ gas with Pd/C or Raney Nickel | Ethanol, Methanol, Ethyl Acetate | High efficiency and clean conversion, but requires specialized equipment for handling hydrogen gas. researchgate.net |

| Transfer Hydrogenation | Hydrazine Hydrate with Pd/C | Ethanol | Avoids the need for pressurized H₂ gas. mdpi.com |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol/Water | Often used in laboratory settings for its convenience, though catalyst activation can be a factor. rsc.org |

Diazotization-Based Routes for Aryl Bromination and Related Halogenations

An alternative synthetic approach involves the introduction of a bromine atom onto a pre-existing aniline ring through a diazotization reaction, most notably the Sandmeyer reaction. libretexts.orgresearchgate.net This two-step process begins with the conversion of a primary aryl amine (e.g., an appropriate fluoro-bromo-aniline) into an arenediazonium salt. libretexts.org

The first step, diazotization, is typically performed by treating the starting aniline with nitrous acid (HNO₂) at low temperatures (0–5 °C). The nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. organic-chemistry.orggoogle.com The resulting diazonium salt is often unstable and is used immediately in the subsequent step. libretexts.orgorganic-chemistry.org

In the second step, the diazonio group (-N₂⁺) is replaced by a bromide. The classic Sandmeyer reaction utilizes a copper(I) bromide (CuBr) catalyst to facilitate this transformation, affording the desired aryl bromide. libretexts.org Modern variations of this reaction have been developed that are metal-free, using alternative bromine sources like molecular bromine or bromotrichloromethane. nih.govsemanticscholar.orgorganic-chemistry.orgias.ac.in These methods can offer advantages such as milder reaction conditions and simpler workups. nih.govias.ac.in

The general sequence for a Sandmeyer-type bromination is outlined below.

| Step | Procedure | Reagents | Typical Conditions |

| 1. Diazotization | Formation of the diazonium salt from a primary aniline. | Sodium Nitrite (NaNO₂), Strong Acid (e.g., HBr, H₂SO₄) | 0–5 °C in an aqueous medium. organic-chemistry.orggoogle.com |

| 2. Bromination | Displacement of the diazonium group with bromide. | Copper(I) Bromide (CuBr) or other bromine source. | Room temperature or gentle heating. libretexts.org |

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters for each synthetic step. scielo.br The ideal conditions represent a balance between reaction rate, conversion efficiency, and the minimization of side products. scielo.br

For the reduction of the nitroaromatic intermediate, key variables include the choice of catalyst and the reaction environment. When using catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature can significantly impact the reaction's speed and completeness. mdpi.com The solvent system is also crucial; it must dissolve the starting material while being compatible with the catalytic system. Acetonitrile, for example, has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions, suggesting its potential utility in related transformations. scielo.br

The following table highlights key parameters that are typically optimized.

| Parameter | Influence on Reaction | Considerations for Optimization |

| Temperature | Affects reaction rate and stability of intermediates (e.g., diazonium salts). | Low temperatures for diazotization; varied temperatures for nitro reduction depending on the method. thieme-connect.de |

| Solvent | Impacts solubility of reagents and intermediates, influencing reaction rates and workup. | Choice depends on the specific reaction; must be inert under reaction conditions. scielo.br |

| Catalyst | Determines the reaction pathway and rate. | Catalyst type (e.g., Pd/C, CuBr) and loading must be optimized for maximum conversion. mdpi.com |

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can promote side product formation. | Monitored by techniques like GC or TLC to determine the optimal endpoint. ias.ac.inscielo.br |

| Reagent Stoichiometry | The molar ratio of reactants can affect yield and selectivity. | Using a slight excess of one reagent (e.g., NaNO₂) may drive the reaction to completion. organic-chemistry.org |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The isolation and purification of synthetic intermediates and the final this compound product are critical for obtaining a compound of high purity. The process typically begins after the reaction is complete, involving a "workup" procedure to separate the crude product from the reaction mixture. This often involves liquid-liquid extraction, where the product is partitioned between an aqueous layer and an immiscible organic solvent, such as diethyl ether or toluene. chemicalbook.comacs.org The organic layers are then combined, washed to remove residual reagents or byproducts, dried, and concentrated. chemicalbook.comacs.org

Following initial isolation, further purification is usually necessary. Recrystallization is a common and effective technique for purifying solid organic compounds like halogenated anilines. scribd.com The process involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution, while impurities tend to remain dissolved. scribd.com The choice of solvent is crucial for successful recrystallization. google.com

For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column. nih.gov Compounds with different polarities will travel through the column at different rates, allowing for their separation and collection as distinct fractions.

| Technique | Principle | Application | Advantages |

| Liquid-Liquid Extraction | Differential solubility of the product in immiscible solvents. | Initial separation of the crude product from the aqueous reaction mixture. chemicalbook.com | Simple, rapid, and effective for initial workup. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of crude solid products to obtain crystalline material of high purity. scribd.com | Can yield very pure material; scalable. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Separation of the target compound from impurities with similar solubility; purification of oils. nih.gov | Highly versatile and effective for separating complex mixtures. |

In-depth Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental or theoretical spectroscopic data for the specific compound this compound could not be located. The requested in-depth analysis for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Surface-Enhanced Raman Scattering (SERS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is not available in the public domain.

The strict requirement to focus the article solely on this compound and to adhere to a detailed outline predicated on the availability of specific spectral data cannot be fulfilled without the foundational research and data for this particular compound. Generating content without this specific data would constitute fabrication.

Therefore, the creation of the requested article, complete with data tables and detailed research findings for this compound, is not possible at this time due to the absence of the necessary scientific information in published sources.

Advanced Spectroscopic and Structural Elucidation of 3,4 Dibromo 5 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorinated organic compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. A typical analysis for 3,4-Dibromo-5-fluoroaniline would involve determining the chemical shift of the fluorine atom, which is influenced by the electronic effects of the adjacent bromine and amino groups on the aniline (B41778) ring. Furthermore, coupling constants between the fluorine nucleus and neighboring protons on the aromatic ring would provide valuable information about the substitution pattern. However, no specific ¹⁹F NMR spectral data for this compound has been found in the public domain.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a compound containing two bromine atoms (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for halogenated anilines might include the loss of bromine radicals or other small neutral molecules. Without access to an experimental mass spectrum for this compound, a detailed analysis of its molecular ion and fragmentation is not possible.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

An analysis of the crystal structure would provide precise measurements for all covalent bonds (e.g., C-C, C-N, C-F, C-Br) and the angles between them. Torsional angles would describe the rotation around specific bonds, defining the three-dimensional shape of the molecule. This data is currently unavailable.

X-ray diffraction data would reveal the conformation of the aniline ring and the orientation of its substituents. It would allow for a quantitative assessment of the planarity of the benzene (B151609) ring and any deviations caused by steric or electronic interactions between the bulky bromine atoms, the fluorine atom, and the amino group. Such an investigation cannot be performed without the crystallographic data.

The crystallographic study would define the fundamental repeating unit of the crystal (the unit cell) by its dimensions (a, b, c) and angles (α, β, γ). It would also identify the crystal's symmetry elements, classifying it into one of the 230 space groups. This foundational crystallographic information for this compound is not available.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 5 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, for a given molecule, researchers can determine its electronic structure and a wide array of associated properties. For a substituted aniline (B41778) like 3,4-Dibromo-5-fluoroaniline, these calculations help elucidate the effects of the halogen substituents on the aromatic system.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov This method is used to determine the ground-state electronic structure and optimized molecular geometry of this compound. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations on aniline derivatives. cbu.edu.trufms.brresearchgate.net

Geometry optimization using DFT minimizes the energy of the molecule with respect to the positions of its atoms, resulting in a stable, equilibrium structure. This optimized geometry is crucial, as it forms the basis for all other property calculations, such as vibrational frequencies and electronic transitions. semanticscholar.org For this compound, DFT calculations would reveal how the bulky bromine atoms and the electronegative fluorine atom distort the planarity of the aniline ring and affect bond lengths and angles.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-N7 | 1.395 |

| C3-Br8 | 1.902 | |

| C4-Br9 | 1.898 | |

| C5-F10 | 1.355 | |

| C-C (aromatic avg.) | 1.390 | |

| N-H | 1.012 | |

| Bond Angle (°) | C2-C1-C6 | 121.5 |

| C2-C3-Br8 | 120.1 | |

| C3-C4-Br9 | 119.8 | |

| C4-C5-F10 | 118.9 |

The Hartree-Fock (HF) method is an ab initio calculation that provides a fundamental approximation of the electronic structure. While generally less accurate than DFT for many properties because it does not account for electron correlation, HF serves as a valuable baseline and a starting point for more advanced calculations. researchgate.net In studies of halogenated anilines, HF calculations are often performed alongside DFT to provide a comparative analysis of the results. researchgate.net The HF method can yield useful information about molecular orbitals and electronic distribution, though the calculated energies are typically less precise than those from DFT. researchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing halogens and a polar amino group like this compound, Pople-style basis sets are commonly used. sharif.edu

6-31+G(d,p): This is a split-valence basis set. The '6-31G' part indicates how core and valence atomic orbitals are described. The + signifies the addition of diffuse functions on heavy (non-hydrogen) atoms, which are important for describing anions and weak interactions. iastate.edugaussian.com The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in the shape of the orbitals and are crucial for accurately describing chemical bonds. gaussian.comuni-rostock.de

6-311++G(d,p): This is a triple-split valence basis set, offering a more flexible description of the valence electrons than the 6-31G set. ufms.br The ++ indicates that diffuse functions are added to both heavy atoms and hydrogen atoms. iastate.edupsicode.org This larger basis set generally provides more accurate results, particularly for energy calculations, at the cost of increased computational time. cbu.edu.trresearchgate.net The choice of the 6-311++G(d,p) basis set is common for obtaining high-quality results for substituted anilines. ufms.brresearchgate.net

To investigate the electronic transitions and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. physchemres.org This approach is an extension of DFT used to calculate the properties of molecules in their excited states. mdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. scielo.org.zarsc.org For this compound, TD-DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would predict the absorption maxima (λmax) corresponding to electronic transitions, such as π → π* transitions within the aromatic ring. sharif.edumdpi.com These theoretical spectra can be compared with experimental data to validate the computational model. scielo.org.za

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Analysis of the frontier molecular orbitals is particularly insightful.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. semanticscholar.orgnih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed across the aromatic ring and the halogen atoms. The presence of electron-withdrawing halogen atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted aniline. DFT and HF methods are used to calculate these orbital energies and visualize their spatial distributions. cbu.edu.trresearchgate.netresearchgate.net

| Parameter | Value (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO Energy | -5.85 | Aniline Ring and Nitrogen Atom |

| LUMO Energy | -1.20 | Aromatic Ring and Halogen Atoms |

| HOMO-LUMO Gap (ΔE) | 4.65 | - |

Molecular Electrostatic Potential (MEP) Surface Analysis for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior. The MEP surface uses a color spectrum to indicate different potential regions: red typically signifies areas of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of most positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP analysis would likely reveal a high electron density (red region) around the nitrogen atom of the amino group due to the lone pair of electrons, making it a primary site for electrophilic interaction. The hydrogen atoms of the amino group would exhibit positive potential (blue or bluish-green), indicating their susceptibility to nucleophilic attack. The aromatic ring would show a complex potential landscape influenced by the electron-donating amino group and the electron-withdrawing halogen substituents (bromine and fluorine). However, specific MEP maps and calculated potential values for this compound are not available in published literature based on the search results. thaiscience.infobwise.kr

Global Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness/Softness)

Global chemical reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that quantify the reactivity and stability of a molecule. researchgate.netresearchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. A higher chemical potential suggests a better nucleophile. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO energy gap are considered "hard," indicating higher stability and lower reactivity. It is calculated as η = (E_LUMO - E_HOMO).

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates the ease of electron cloud polarization. "Soft" molecules are generally more reactive.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η).

Natural Bond Orbital (NBO) Analysis for Bonding Character and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. uba.arwisc.edu This analysis is particularly useful for understanding bonding character, hybridization, and intramolecular charge transfer (hyperconjugation).

The NBO method quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. A higher E(2) value indicates a stronger interaction and more significant charge transfer.

For this compound, NBO analysis could reveal:

The hybridization of the atoms and the nature of the C-N, C-Br, C-F, and N-H bonds.

The delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, which contributes to the electron-donating character of the amino group.

Stabilizing interactions between filled orbitals and adjacent empty antibonding orbitals, providing insight into the molecule's electronic stability.

Specific E(2) values and charge transfer data for this compound are not documented in the available search results, precluding the creation of a detailed data table for its NBO analysis. uba.arijnc.irwisc.edu

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is one of the earliest methods for estimating the partial atomic charges on the atoms within a molecule from quantum chemical calculations. q-chem.comuni-muenchen.de It partitions the total electron population among the different atoms, providing a simple picture of the charge distribution. These charges help in understanding a molecule's polarity and electrostatic interactions.

However, Mulliken charges are known to be highly dependent on the basis set used in the calculation and can sometimes produce unphysical results. q-chem.comstackexchange.com Despite its limitations, it remains a commonly reported method for charge analysis.

A Mulliken analysis for this compound would assign numerical values for the partial charge on each atom (C, H, N, Br, F). It would be expected to show a negative charge on the nitrogen and halogen atoms and positive charges on the hydrogen atoms. No specific published data for the Mulliken atomic charges of this compound could be located. uni-muenchen.dechemrxiv.orgresearchgate.net

Theoretical Vibrational Frequency Calculations and Scaling Factor Application for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using the harmonic oscillator approximation, which tends to overestimate the true anharmonic vibrational frequencies. asianpubs.org To improve the agreement between theoretical and experimental spectra, calculated frequencies are often multiplied by an empirical scaling factor. This factor depends on the level of theory and basis set used for the calculation. scispace.com

A theoretical study on this compound would compute the frequencies of its fundamental vibrational modes, such as N-H stretching, C-N stretching, C-Br stretching, C-F stretching, and various aromatic ring vibrations. By applying an appropriate scaling factor, these calculated frequencies could be correlated with experimental IR and Raman spectra to provide a detailed vibrational assignment.

While computational studies on the vibrational frequencies of other bromo- and fluoroaniline (B8554772) derivatives exist, a specific theoretical vibrational analysis for this compound, including calculated frequencies and scaling factors, was not found in the search results. researchgate.netasianpubs.org

Intermolecular Interaction Studies

The amino (-NH2) group in this compound can participate in intermolecular hydrogen bonding. The two hydrogen atoms can act as hydrogen bond donors, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor. In a condensed phase (solid or liquid), these interactions can lead to the formation of hydrogen-bonded networks, influencing the compound's physical properties such as melting point, boiling point, and solubility.

Computational studies can be used to model these interactions, for instance, by calculating the geometry and interaction energy of a dimer or a larger cluster of molecules. Such studies would identify the preferred hydrogen bonding motifs (e.g., N-H···N or N-H···F) and quantify their strength. The fluorine atom, being highly electronegative, could also potentially act as a weak hydrogen bond acceptor. nih.gov

Detailed computational investigations into the specific hydrogen bonding networks and interaction energies for this compound are not available in the provided search results.

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic region, such as a lone pair or a π-system. princeton.edu The strength of this bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the substituents on the molecule. princeton.edu

In the case of this compound, the bromine atoms are potential halogen bond donors. The presence of the electron-withdrawing fluorine atom and the aniline ring system modulates the electrostatic potential on the bromine atoms. nih.gov Computational studies on halogenated aromatic systems show that fluorine substitution can have a dramatic effect on the strength of halogen bonds, sometimes leading to interactions that are up to 100% stronger. nih.gov This is because the highly electronegative fluorine atoms can enhance the positive electrostatic potential (the σ-hole) on the covalently bonded bromine atoms, making them more effective halogen bond donors. nih.gov

Theoretical investigations into similar halobenzene dimers have categorized different types of halogen⋯halogen interactions. nih.gov For a molecule like this compound, these interactions would play a crucial role in its crystal packing and supramolecular assembly. The directionality of the C-Br⋯Y (where Y is a halogen bond acceptor) interaction is typically linear, with an angle close to 180°. princeton.edu The strength and geometry of these bonds are tunable, which is a key reason for their utility in crystal engineering and materials science. nih.gov

Van der Waals Forces and Other Non-Covalent Interactions (e.g., via Hirshfeld Surface and Reduced Density Gradient Analyses)

While specific Hirshfeld surface and Reduced Density Gradient (RDG) analyses for this compound are not prominently available in existing literature, these computational tools are invaluable for analyzing non-covalent interactions in the solid state of analogous molecules.

Reduced Density Gradient (RDG) Analysis is another powerful technique for visualizing and characterizing non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This generates 3D isosurfaces that identify different types of interactions:

Strong attractive interactions (like hydrogen or halogen bonds) appear as blue-colored discs or surfaces. researchgate.net

Weak van der Waals interactions are represented by broad, green-colored surfaces. researchgate.net

Strong repulsive interactions (steric clashes) are shown as red-colored areas. nih.gov

For this compound, an RDG analysis would be expected to show green isosurfaces corresponding to van der Waals forces across the aromatic rings and potential blue or blue-green regions indicating halogen bonding involving the bromine atoms. researchgate.net

Nonlinear Optical (NLO) Properties Prediction

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and materials science. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. While specific calculations for this compound are not available, data from similar halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline (B62999), provide insight into the expected values. researchgate.net

Electric Dipole Moment (µ) Determination

Illustrative Data for a Similar Compound (2,6-dibromo-3-chloro-4-fluoroaniline)

| Method | Dipole Moment (μ) in Debye |

|---|---|

| HF/6-311++G(d,p) | 2.1973 |

| B3LYP/6-311++G(d,p) | 2.2964 |

Data sourced from a study on 2,6-dibromo-3-chloro-4-fluoroaniline and is presented for illustrative purposes. researchgate.net

Polarizability (α) and Anisotropy of Polarizability Calculations

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. neliti.com The mean polarizability, <α>, is a scalar quantity that indicates the average response to the field.

Anisotropy of Polarizability (Δα) measures the non-uniformity of this distortion. aps.orgaps.org Molecules with high anisotropy have different polarizabilities along different molecular axes. Both properties are crucial for understanding a molecule's interaction with light.

Illustrative Data for a Similar Compound (2,6-dibromo-3-chloro-4-fluoroaniline)

| Method | Mean Polarizability <α> (a.u.) | Mean Polarizability <α> (x 10⁻²⁴ esu) | Anisotropy of Polarizability Δα (a.u.) |

|---|---|---|---|

| HF/6-311++G(d,p) | 120.93 | 17.92 | 114.28 |

| B3LYP/6-311++G(d,p) | 129.56 | 19.20 | 115.65 |

Values are converted from atomic units (a.u.) to electrostatic units (esu) using the conversion factor 1 a.u. = 0.1482 × 10⁻²⁴ esu. researchgate.net Data is sourced from a study on 2,6-dibromo-3-chloro-4-fluoroaniline and is presented for illustrative purposes. researchgate.net

First-Order (β) and Second-Order (γ) Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation. researchgate.net Large β values are desirable for NLO materials. jmcs.org.mx

Second-order hyperpolarizability (γ) describes the third-order NLO response. While less commonly the focus for molecular design than β, it is also a key parameter in NLO studies.

Computational studies often compare the calculated β value of a new molecule to that of urea (B33335), a standard reference material for NLO properties. nih.gov The introduction of electron-donating and electron-accepting groups connected by a π-conjugated system can significantly enhance the hyperpolarizability. nih.gov

Illustrative Data for a Similar Compound (2,6-dibromo-3-chloro-4-fluoroaniline)

| Method | First Hyperpolarizability β (a.u.) | First Hyperpolarizability β (x 10⁻³⁰ esu) |

|---|---|---|

| HF/6-311++G(d,p) | 112.55 | 0.972 |

| B3LYP/6-311++G(d,p) | 200.70 | 1.734 |

Values are converted from atomic units (a.u.) to electrostatic units (esu) using the conversion factor 1 a.u. = 8.6393 × 10⁻³³ esu. researchgate.net The β value for urea is approximately 0.1947 × 10⁻³⁰ esu. researchgate.net Data is sourced from a study on 2,6-dibromo-3-chloro-4-fluoroaniline and is presented for illustrative purposes. researchgate.net

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry can predict the thermodynamic properties of molecules based on vibrational frequency calculations at a given temperature and pressure. researchgate.net These properties are essential for understanding the stability and reactivity of a compound. Key calculated parameters include:

Zero-point vibrational energy: The energy of the molecule at 0 K.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process.

These calculations are typically performed using DFT methods like B3LYP. researchgate.net

Illustrative Data for a Similar Compound (2-bromo-6-chloro-4-fluoroaniline)

| Parameter | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) |

|---|---|---|

| Total Energy (Hartree) | -3412.823 | -3417.577 |

| Zero-point Energy (kJ/mol) | 260.66 | 242.04 |

| Enthalpy (kJ/mol) | 278.86 | 261.24 |

| Gibbs Free Energy (kJ/mol) | 215.89 | 198.07 |

| Entropy (J/mol·K) | 211.19 | 211.87 |

Data sourced from a study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) and is presented for illustrative purposes. researchgate.net

Substituent Effects on Molecular Properties and Reactivity Profiles

Molecular Geometry and Electronic Properties:

Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods, can provide a detailed picture of the optimized molecular geometry. For a related compound, 2,6-Dibromo-3-chloro-4-fluoroaniline, DFT calculations have shown that the bond lengths and angles are influenced by the electronic nature of the substituents. researchgate.net It is expected that in this compound, the C-N bond will exhibit partial double bond character due to electron delocalization from the amino group into the ring. The C-Br and C-F bond lengths will also be characteristic of halogenated aromatic systems.

The distribution of electron density and the resulting molecular electrostatic potential (MEP) are crucial for understanding reactivity. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In substituted anilines, the amino group is typically an electron-rich site, while the halogen atoms and the regions ortho and para to the amino group (if unsubstituted) would show varying degrees of electron density.

Frontier Molecular Orbitals and Reactivity Descriptors:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For substituted anilines, the presence of electron-withdrawing halogens tends to lower the energies of both the HOMO and LUMO. The precise energy levels and the HOMO-LUMO gap for this compound would require specific calculations, but we can anticipate a significant modulation of these values compared to unsubstituted aniline.

Based on computational studies of similar molecules, a range of reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Description | Significance for Reactivity |

| Ionization Potential (I) | The energy required to remove an electron. | A lower ionization potential indicates a greater tendency to undergo oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. | A higher electron affinity suggests a greater tendency to undergo reduction. |

| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. | Influences the polarity of bonds and the nature of intermolecular interactions. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher hardness value indicates greater stability and lower reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher softness value indicates greater reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | A higher value indicates a stronger electrophile. |

Nonlinear Optical (NLO) Properties:

The presence of both electron-donating and electron-withdrawing groups on an aromatic system can lead to significant nonlinear optical properties. The molecular hyperpolarizability (β) is a measure of a molecule's NLO response. Computational studies on 2,6-Dibromo-3-chloro-4-fluoroaniline have shown that such polysubstituted anilines can exhibit notable hyperpolarizability. researchgate.net This is due to the intramolecular charge transfer that can occur from the amino group to the halogen-substituted ring. The magnitude of the hyperpolarizability is sensitive to the nature and position of the substituents.

The following table presents hypothetical, yet representative, calculated values for the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for a polysubstituted aniline, illustrating the type of data obtained from computational studies.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 150 | a.u. |

| First-Order Hyperpolarizability (β) | 5.0 x 10-30 | esu |

Chemical Reactivity and Derivatization of 3,4 Dibromo 5 Fluoroaniline

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, allowing it to participate in a range of classical amine reactions. These transformations are fundamental for modifying the aniline (B41778) core or for using the compound as a building block in larger syntheses.

Reductive Amination Reactions

Reductive amination is a widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org In this process, 3,4-Dibromo-5-fluoroaniline would act as the nucleophilic amine component, reacting with an aldehyde or a ketone. researchgate.net The reaction typically proceeds in two stages: the initial formation of a hemiaminal, which then dehydrates to form an imine (or Schiff base). This imine intermediate is subsequently reduced to the corresponding secondary or tertiary amine. wikipedia.org

Formation of Schiff Bases and Other Imine Derivatives

The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon. The resulting intermediate undergoes dehydration to yield the C=N double bond characteristic of an imine.

For instance, the reaction of a substituted aniline with an isatin (B1672199) derivative in warm ethanol (B145695) can produce the corresponding imine derivative in high yield. nih.gov Similarly, this compound is expected to react with various carbonyl compounds to furnish a diverse range of Schiff bases. These imine products are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations, including reduction to secondary amines or participation in cycloaddition reactions.

Diazotization and Subsequent Transformations for Further Functionalization

The primary amino group of this compound can be converted into a diazonium salt, a highly versatile functional group, through a process known as diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Once formed, the 3,4-dibromo-5-fluorobenzenediazonium salt can undergo a wide array of subsequent transformations where the diazonio group (-N₂⁺) is replaced by various substituents, serving as an excellent leaving group (N₂ gas). Notable examples include:

Sandmeyer Reactions: Replacement of the diazonium group with chloro, bromo, or cyano groups using the corresponding copper(I) salt (CuCl, CuBr, or CuCN).

Schiemann Reaction: Replacement with a fluoro group using fluoroboric acid (HBF₄) or its salts.

Gattermann Reaction: Replacement with halides using copper powder as a catalyst.

Hydrolysis: Replacement with a hydroxyl group by heating the diazonium salt solution in water.

Reductive Deamination: Replacement with hydrogen, effectively removing the original amino group. This is often achieved using reducing agents like hypophosphorous acid (H₃PO₂) or alcohols in the presence of a copper catalyst. oup.comgoogle.comgoogle.com

These transformations provide a powerful synthetic platform for introducing a wide range of functional groups onto the aromatic ring, starting from the amino precursor.

Reactivity of Aromatic Halogen Substituents

The two bromine atoms on the aromatic ring of this compound are key sites for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. For this compound, the C-Br bonds serve as the electrophilic sites for coupling with various organometallic nucleophiles. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura coupling is widely used due to the stability, low toxicity, and commercial availability of the boron reagents. nih.govlibretexts.org It is a robust method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the bromine-substituted positions. organic-chemistry.org

Stille Reaction: In the Stille reaction, an organotin compound (organostannane) is coupled with the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org However, a significant drawback is the high toxicity of the organotin reagents and byproducts. wikipedia.org Additives like copper(I) salts can accelerate the reaction rate. harvard.edu

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org A potential challenge when using this compound is the presence of the acidic N-H proton, which can react with the highly basic Grignard reagent. However, methods have been developed for the coupling of unprotected bromoanilines under specific conditions. nih.gov

Hiyama Coupling: This reaction employs an organosilicon compound, which is activated by a fluoride (B91410) source (e.g., TBAF) or a base. wikipedia.orgorganic-chemistry.org The Hiyama coupling is an attractive alternative as organosilanes are generally non-toxic and stable. organic-chemistry.org A fluoride-free variant, the Hiyama-Denmark coupling, uses organosilanols and is compatible with silyl-protecting groups. organic-chemistry.org

| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst | Typical Base/Activator | Key Features |

|---|---|---|---|---|

| Suzuki | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Low toxicity, stable reagents, mild conditions. nih.govlibretexts.org |

| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | Often base-free; Cu(I) additive. nih.gov | High functional group tolerance. libretexts.org |

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd complexes | None (reagent is basic) | Highly reactive nucleophiles, economical. organic-chemistry.org |

| Hiyama | Organosilane (R-SiR'₃) | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Fluoride source (e.g., TBAF) or base. nih.gov | Low toxicity of silicon reagents. organic-chemistry.org |

Carbon-Nitrogen and Carbon-Oxygen Coupling Reactions (e.g., Buchwald-Hartwig, Chan-Lam)

Beyond C-C bonds, the bromo-substituents can also be functionalized to form C-N and C-O bonds, leading to the synthesis of more complex amines and ethers.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org In this context, the C-Br bonds of this compound can react with a different amine (or even ammonia (B1221849) equivalents) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base (e.g., NaOt-Bu). acsgcipr.orgrsc.org This allows for the synthesis of complex diarylamines or N-aryl heterocycles. The choice of ligand is crucial for the reaction's success and scope. nih.gov

Chan-Lam Coupling: The Chan-Lam coupling reaction forms aryl-amine or aryl-ether bonds using a copper catalyst, typically with an organoboron compound reacting with an amine or alcohol. wikipedia.orgorganic-chemistry.org It can be conducted in the presence of air and at room temperature. wikipedia.orgyoutube.com While it often couples two nucleophilic partners (e.g., boronic acid and an amine), it bears resemblance to the copper-catalyzed Ullmann condensation, which couples an aryl halide with an amine or alcohol, though often under harsher conditions. nrochemistry.com The Chan-Lam reaction represents a milder, alternative pathway for C-N and C-O bond formation.

| Reaction Name | Bond Formed | Metal Catalyst | Typical Coupling Partners | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Palladium | Aryl Halide + Amine | Broad scope for amines, high efficiency. wikipedia.org |

| Chan-Lam Coupling | C-N, C-O | Copper | Aryl Boronic Acid + Amine/Alcohol | Mild conditions, often open to air. wikipedia.orgorganic-chemistry.org |

Cyclization and Heterocyclic Ring Formation Reactions Utilizing this compound as a Precursor

The aniline functional group is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. This compound can serve as a building block for such structures, although its reactivity is heavily modulated by the halogen substituents.

The Skraup synthesis is a classic method for producing quinolines through the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent electrophilic cyclization onto the aniline ring.

The success of the Skraup synthesis is highly dependent on the nucleophilicity of the aniline. The presence of three strongly electron-withdrawing halogen atoms (two bromine, one fluorine) on the ring of this compound significantly reduces the electron density of the aromatic system and the nucleophilicity of the amino group. This deactivation makes the crucial electrophilic cyclization step extremely difficult. Consequently, this compound is expected to be a very poor substrate for the Skraup synthesis under standard conditions, likely resulting in very low to no yield of the corresponding polyhalogenated quinoline.

Indoles are a ubiquitous heterocyclic motif in medicinal chemistry and natural products. Several named reactions exist for their synthesis starting from anilines. The suitability of this compound for these syntheses is constrained by its electronic properties and substitution pattern.

Fischer Indole (B1671886) Synthesis : This method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. diva-portal.orgluc.edu To utilize this compound, it would first need to be converted to the corresponding hydrazine (B178648) derivative. The subsequent step is an acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement of the resulting hydrazone. The strong electron-withdrawing effect of the halogens would likely disfavor this key rearrangement, potentially leading to poor yields or requiring harsh reaction conditions. luc.edu

Larock Indole Synthesis : This powerful palladium-catalyzed reaction constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne. A critical requirement for this reaction is the presence of a halogen atom (typically I or Br) at a position ortho to the amino group. In this compound, the positions ortho to the -NH2 group (C2 and C6) are unsubstituted. Therefore, this compound is not a direct substrate for the Larock indole synthesis. Pre-functionalization, such as selective bromination at the C2 or C6 position, would be required to enable this synthetic route.

Bischler Indole Synthesis : This synthesis involves the reaction of an aniline with an α-halo- or α-hydroxyketone. diva-portal.org The initial step is the alkylation of the aniline nitrogen, followed by an acid-catalyzed cyclization. The reduced nucleophilicity of the amino group in this compound could slow down the initial alkylation step, and the subsequent electrophilic cyclization onto the deactivated ring would also be challenging.

Table 3: Applicability of Common Indole Syntheses to this compound

| Indole Synthesis Method | Substrate Requirement | Applicability to this compound | Predicted Outcome |

| Fischer Synthesis | Arylhydrazine | Applicable after conversion to hydrazine. | Plausible, but likely low yield due to electronic deactivation of the key rearrangement step. |

| Larock Synthesis | ortho-Haloaniline | Not directly applicable. | The substrate lacks the required ortho-halogen substituent. |

| Bischler Synthesis | Aniline + α-haloketone | Applicable in principle. | Reaction likely to be slow and low-yielding due to the deactivated nature of both the amino group and the aromatic ring. |

Applications of 3,4 Dibromo 5 Fluoroaniline As a Versatile Synthetic Building Block

Precursor for Advanced Organic Molecules and Complex Chemical Architectures

Polyhalogenated anilines are fundamental starting materials for the synthesis of complex organic scaffolds. The presence of the amine (-NH2) group and multiple bromine atoms on the 3,4-Dibromo-5-fluoroaniline ring allows for a variety of chemical transformations. The amine group can undergo reactions such as diazotization, acylation, and alkylation, while the bromo-substituents are prime candidates for carbon-carbon and carbon-heteroatom bond-forming reactions.

The strategic placement of the halogens offers the potential for regioselective synthesis, enabling the construction of intricate molecular architectures. Chemists can selectively target one functional group while preserving others for subsequent reaction steps. Although this compound is designed as a building block for such purposes, a review of available scientific literature does not provide specific, documented examples of advanced organic molecules synthesized directly from this compound. Its value is therefore largely projected based on the known reactivity of similar halogenated anilines.

| Functional Group | Potential Reaction Type | Purpose |

|---|---|---|

| Amine (-NH2) | Acylation, Sulfonylation | Introduction of amides, sulfonamides; directing group for subsequent reactions. |

| Amine (-NH2) | Diazotization (Sandmeyer Reaction) | Replacement of the amine with a wide range of other functional groups (e.g., -OH, -CN, -X). |

| Bromo (-Br) | Palladium-Catalyzed Cross-Coupling | Formation of C-C (Suzuki, Heck) or C-N (Buchwald-Hartwig) bonds. |

| Bromo (-Br) | Lithiation / Grignard Formation | Generation of an organometallic intermediate for reaction with electrophiles. |

Role in the Synthesis of Functionalized Materials and Specialty Chemicals

Halogenated aromatic compounds are frequently incorporated into the structure of functional materials, such as polymers, dyes, and liquid crystals, to impart specific properties like flame retardancy, thermal stability, or modified electronic characteristics. The high atomic weight of bromine, for instance, can enhance the flame-retardant properties of materials it is integrated into. The fluorine atom can increase thermal stability and alter the electronic nature of a molecule.

The structure of this compound makes it a candidate for inclusion as a monomer or additive in the production of specialty polymers or other materials. However, there is no specific information in the reviewed literature detailing its use in the synthesis of particular functionalized materials or specialty chemicals. Its potential in this area remains theoretical, based on the properties of analogous compounds.

Utility in the Development of Fluoro-Containing Products through C-Br Bond Functionalization

A primary synthetic utility of molecules like this compound lies in the differential reactivity of its halogen substituents. Carbon-bromine (C-Br) bonds are generally more reactive than carbon-fluorine (C-F) bonds in common transition-metal-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization of the C-Br bonds while leaving the C-F bond intact.

This strategy is a powerful tool for creating complex fluorine-containing molecules, which are of high interest in pharmaceuticals, agrochemicals, and materials science. The two bromine atoms in this compound could potentially be replaced with other functional groups in a stepwise or simultaneous manner, leading to a diverse range of fluorinated products. While this represents a key theoretical application, published studies demonstrating specific C-Br bond functionalization reactions on this compound were not identified in the literature search.

Application in Ligand Design for Organometallic Chemistry

The field of organometallic chemistry relies on ligands—molecules that bind to a central metal atom—to control the reactivity and stability of metal complexes. Anilines and their derivatives can serve as ligands, typically coordinating to a metal center through the lone pair of electrons on the nitrogen atom.

Furthermore, the bromine atoms on this compound could be replaced through cross-coupling reactions to introduce other coordinating groups (e.g., phosphines, pyridines), potentially forming multidentate ligands that bind to a metal through multiple points of attachment. Such tailored ligands are essential for developing new catalysts and materials. Despite this potential, a search of the scientific literature did not yield examples of this compound being used specifically for ligand design in organometallic chemistry.

Employment in Molecular Recognition Studies through Computational Docking Simulations to Understand Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is used to simulate the interaction of a small molecule (a potential drug) with the binding site of a target protein. The results are used to predict the binding affinity and activity of the molecule.

Molecules like this compound, with their distinct pattern of hydrogen bond donors (the -NH2 group) and halogen atoms (which can participate in halogen bonding), are suitable candidates for such in silico studies. Computational chemists could model this molecule or its derivatives to evaluate their potential fit and interaction with various biological targets. However, a review of published research indicates that specific molecular recognition or docking studies featuring this compound have not been reported.

| Functional Group of Ligand | Potential Interaction Type | Typical Receptor Partner |

|---|---|---|

| Amine (-NH2) | Hydrogen Bond (Donor) | Carbonyl oxygen, Aspartate, Glutamate |

| Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Bromo (-Br) | Halogen Bond | Electron-rich atoms (e.g., Oxygen, Nitrogen) |

| Fluoro (-F) | Hydrogen Bond (Acceptor), Halogen Bond | Amide hydrogens, Arginine, Lysine |

Future Research Directions and Unexplored Potential of 3,4 Dibromo 5 Fluoroaniline

Development of More Efficient, Sustainable, and Green Synthetic Routes

The synthesis of polyhalogenated anilines often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will likely focus on developing more atom-economical, environmentally friendly, and sustainable methods for the preparation of 3,4-Dibromo-5-fluoroaniline.

Key areas of investigation could include:

Catalytic Halogenation: Moving away from stoichiometric brominating agents towards catalytic systems, potentially using bromide salts with a recyclable oxidant, could significantly improve the green profile of the synthesis. google.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Mechanochemistry: Solid-state synthesis through ball milling or grinding presents an opportunity to reduce or eliminate the need for solvents, which are often a major contributor to chemical waste. mdpi.com Mechanochemical methods have been successfully applied to the synthesis of polyanilines and could be adapted for their precursors. mdpi.com

Biocatalysis: The use of enzymes, such as haloperoxidases, for selective halogenation reactions is a growing field in green chemistry. Exploring enzymatic routes could offer a highly selective and environmentally benign pathway to this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Bromination | Reduced waste, recyclable catalysts, milder conditions. | Development of robust and selective catalysts (e.g., quaternary ammonium (B1175870) salts). google.com |

| Flow Chemistry | Improved safety, scalability, higher yields, precise control. | Optimization of reactor design and reaction conditions for continuous production. |

| Mechanochemistry | Solvent-free or reduced solvent usage, high efficiency. mdpi.com | Investigating reaction kinetics and scalability of solid-state synthesis. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Discovery and engineering of enzymes for specific halogenation patterns. |

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Functionalization

The two bromine atoms and the available C-H positions on the aromatic ring of this compound offer multiple sites for functionalization. Future research is expected to focus on unlocking this synthetic potential through the exploration of modern catalytic methods.

Promising research directions include:

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are prime targets for well-established palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. nih.govnih.govwesleyan.edu These reactions would allow for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups), creating a library of novel derivatives from a single precursor. nih.govnih.govwesleyan.edu

C-H Bond Functionalization: Direct functionalization of the C-H bond is a highly desirable strategy due to its atom economy. rsc.org Research into transition-metal catalyzed (e.g., Pd, Ru, Rh) C-H activation could enable the selective introduction of functional groups at the remaining C-H position without the need for pre-functionalization. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable approach to generate reactive intermediates. nih.gov This could be applied to the functionalization of this compound, for instance, in difluoroalkylation or other radical-mediated transformations. nih.govacs.org

Selective Debromination: Developing methods for the selective removal of one of the two bromine atoms would provide access to mono-bromo isomers, further increasing the synthetic versatility of the parent compound.

| Reaction Type | Target Bond | Potential Functional Groups | Catalytic System Examples |

| Suzuki Coupling | C-Br | Aryl, Heteroaryl | Palladium complexes with phosphine (B1218219) ligands. wesleyan.edu |

| Buchwald-Hartwig Amination | C-Br | Alkylamines, Arylamines | Palladium complexes with bulky phosphine ligands. nih.govnih.gov |

| C-H Arylation | C-H | Aryl, Heteroaryl | Palladium, Rhodium, or Ruthenium catalysts. rsc.org |

| Photoredox Alkylation | C-H / C-Br | Fluoroalkyl, Alkyl | Organic dyes (e.g., Eosin Y) or Iridium/Ruthenium complexes. nih.govacs.org |

Advanced Characterization Techniques for Investigating Dynamic Molecular Processes

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard techniques like NMR and mass spectrometry are essential, advanced characterization methods can provide deeper insights.

Future research should employ:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen and halogen bonding) in the solid state. nih.gov This is fundamental for understanding its supramolecular chemistry. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can confirm structural assignments, while solid-state NMR could probe the structure and dynamics in the solid phase, which is particularly relevant for materials science applications.

Hyphenated Spectroscopic Techniques: Combining separation methods with spectroscopy, such as Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful tool for analyzing reaction mixtures and identifying trace byproducts. chromatographyonline.com

Terahertz and Impedance Spectroscopy: These less conventional techniques can probe low-frequency vibrational modes and dielectric properties, respectively. semi.ac.cn Such data is valuable for understanding the collective molecular motions and electrical properties, particularly if the molecule is incorporated into polymers or other materials. semi.ac.cn

Deeper Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Pathways

Computational chemistry offers a powerful predictive tool to complement experimental work. In-depth theoretical studies on this compound can guide synthetic efforts and help rationalize observed properties.

Key areas for computational investigation are:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.netcbu.edu.tr

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net This is crucial for predicting reactivity in polar and ionic reactions. researchgate.net

Reaction Mechanism Modeling: Computational modeling can be used to investigate the transition states and energy profiles of potential reactions, such as cross-coupling or C-H functionalization. This can help in optimizing reaction conditions and understanding the origins of selectivity.

Structure-Reactivity Relationship Studies: By computationally modeling a series of derivatives, it is possible to establish quantitative structure-activity relationships (QSAR). For example, correlating calculated electronic parameters with observed reaction rates can provide a predictive framework for the reactivity of related compounds. nih.gov

Expanding Applications in Emerging Fields of Chemical Synthesis and Material Science

The unique substitution pattern of this compound makes it an attractive building block for advanced materials and complex organic molecules. Its potential applications are broad and largely unexplored.

Future research could focus on its use in:

Conducting Polymers: Aniline (B41778) is the monomer for polyaniline, a well-known conducting polymer. mdpi.com Halogenated anilines can be copolymerized with aniline to modify the properties of the resulting polymer, such as solubility and conductivity. researchgate.net The dibromo-fluoro substitution pattern of this molecule could lead to polymers with unique electronic and physical properties suitable for sensors or electronic devices. rsc.org

Organic Electronics: The electronic properties imparted by the halogen atoms could make derivatives of this compound suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or dye-sensitized solar cells.